Diethylaminoethyl diphenylhydroxypropionate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

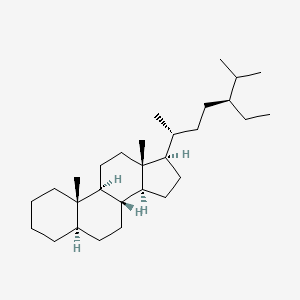

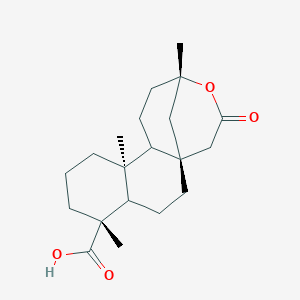

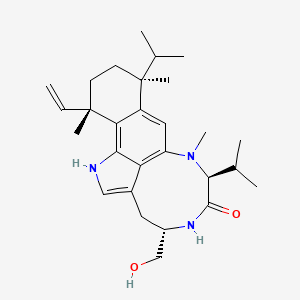

Diethylaminoethyl diphenylhydroxypropionate hydrochloride is a diarylmethane.

Applications De Recherche Scientifique

Serotonin1A-Receptor Antagonism and Psychostimulant Properties

- Research Context : Diethylpropion (1-phenyl-2-diethylamine-1-propanone hydrochloride) has been studied for its effects on the serotonergic (5-HT) system, particularly in relation to its psychostimulant properties. This research focused on its acute behavioral effects in marmosets, exploring the role of the 5-HT1A-receptor in these effects (Mello et al., 2005).

Muscarinic Receptor Antagonism and Cholinesterase Inhibition

- Research Context : Research on "binary prodrugs" like carbaphens, derivatives of the muscarinic receptor antagonist aprophen, have led to the development of compounds that not only retain muscarinic receptor antagonist properties but also preferentially inhibit butyrylcholinesterase over acetylcholinesterase. This highlights the potential for using such compounds in treating organophosphorus intoxication (Leader et al., 2002).

Use in Obesity Treatment and Cardiovascular Safety

- Research Context : A study on diethylpropion in treating obesity focused on its long-term efficacy and cardiovascular safety. This randomized, double-blind, placebo-controlled trial underlined the significance of considering safety aspects, especially in cardiovascular and psychiatric domains, when using such compounds (Cercato et al., 2004).

Inhibition of Cytochrome P-450 and Reduced Immunotoxicity

- Research Context : The inhibition of cytochrome P-450 by compounds like 2-diethylaminoethyl-2,2-diphenylpropylacetate has been shown to reduce the immunotoxicity of chlorinated carbohydrates. This has implications for acute poisoning treatment and understanding the role of biotransformation in toxicity (Zabrodskii et al., 2006).

Chemical Synthesis and Drug Development

- Research Context : The synthesis and characterization of compounds like diethylaminoethyl 2,4-dichlorophenyloxyacetate, and its inhibitory effects on plant growth, open avenues for agricultural applications and potential drug development (Wan Zheng-kai, 2010).

Vasorelaxant Effects and Cardiovascular Implications

- Research Context : Studies have also explored the immediate vascular effects of amfepramone (diethylpropion), particularly its vasorelaxant effects on rat aortic rings. Understanding these mechanisms is crucial for assessing cardiovascular risks associated with the drug (López-Canales et al., 2015).

Anti-Inflammatory Activity

- Research Context : The anti-inflammatory activity of certain derivatives of diethylaminoethyl compounds has been observed, indicating potential therapeutic applications for conditions involving inflammation (Agababyan et al., 2005).

Lidocaine Derivatives and Pain Management

- Research Context : Lidocaine, structurally related to diethylaminoethyl compounds, has extensive applications in pain management. Its various forms, such as hydrochloride monohydrate, and their structures and applications, have been reviewed, indicating the breadth of uses for such compounds in medicine (Tsitsishvili & Amirkhanashvili, 2022).

Propriétés

Numéro CAS |

53421-38-8 |

|---|---|

Nom du produit |

Diethylaminoethyl diphenylhydroxypropionate hydrochloride |

Formule moléculaire |

C21H28ClNO3 |

Poids moléculaire |

377.9 g/mol |

Nom IUPAC |

2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H |

Clé InChI |

AABXRENNINHJOR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

SMILES canonique |

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

Autres numéros CAS |

53421-38-8 |

Synonymes |

3,3-diphenyl-3-hydroxypropionic acid diethylaminoethyl ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)

![(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1200592.png)